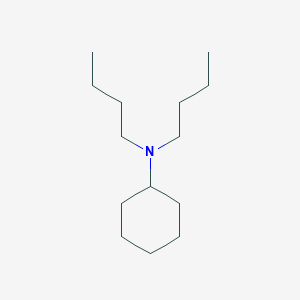

N,N-dibutylcyclohexanamine

Description

Historical Perspectives and Early Investigations of Substituted Cyclohexylamines

The study of substituted cyclohexylamines is intrinsically linked to the broader history of amine synthesis and the exploration of cyclic organic compounds. While the first synthesis of a related compound, amphetamine, occurred in 1887, the systematic investigation of substituted cyclohexylamines gained momentum in the 20th century. wikipedia.orgwikiwand.com Early research was often driven by the pursuit of new pharmaceuticals and materials with specific properties. For instance, the development of cyclohexylamine (B46788) itself was significant, with its derivatives finding applications as rubber accelerators and in the synthesis of non-caloric sweeteners before regulatory changes. researchgate.net These early investigations into simpler substituted cyclohexylamines laid the groundwork for the synthesis and potential study of more complex derivatives like N,N-dibutylcyclohexanamine.

Significance of Tertiary Amines in Organic Chemistry Research

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are a pivotal class of organic compounds. fiveable.mepurkh.com Their unique structure, lacking a hydrogen atom directly attached to the nitrogen, imparts distinct physical and chemical properties. fiveable.me Tertiary amines serve as crucial nucleophiles and bases in a multitude of organic reactions due to the lone pair of electrons on the nitrogen atom. fiveable.me They are instrumental as catalysts in various synthetic transformations, including alkylation and acylation reactions. fiveable.me Furthermore, the presence of bulky groups around the nitrogen atom can introduce steric hindrance, a factor that can be strategically utilized to control the stereochemistry of reactions. fiveable.me Their applications are widespread, ranging from intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes to their use in the production of polymers like polyurethanes. purkh.comamerigoscientific.com

This compound within the Broader Class of Cycloaliphatic Amines

This compound belongs to the family of cycloaliphatic amines, which are compounds containing a cyclic hydrocarbon structure and an amine functional group. researchgate.net This class of amines is known for its versatility and is widely used in industrial applications, particularly as curing agents for epoxy resins. rich-cn.netk2pchemicals.com The cycloaliphatic ring structure imparts several desirable properties, including improved weatherability, water resistance, and good mechanical strength in the resulting polymers. corrosionpedia.com Cycloaliphatic amines are recognized for their ability to produce coatings with high gloss and excellent chemical resistance. epochemie.com As a tertiary cycloaliphatic amine, this compound shares the fundamental characteristics of this group, including basicity and the potential to act as a nucleophile. researchgate.net

Research Gaps and Future Avenues in this compound Studies

Despite the broad importance of tertiary and cycloaliphatic amines, a thorough review of the scientific literature reveals a significant lack of specific research focused on this compound. While a synthesis for this compound was reported in a 1983 publication in Tetrahedron Letters, detailed investigations into its physicochemical properties, reactivity, and potential applications appear to be limited. chemsynthesis.com

This scarcity of data presents a clear research gap and suggests several promising avenues for future investigation:

Physicochemical Characterization: A fundamental starting point would be the comprehensive measurement and documentation of its physical and chemical properties. This would include determining its boiling point, melting point, density, and spectral data (NMR, IR, Mass Spectrometry).

Synthetic Methodology: While a synthesis exists, exploring alternative and more efficient synthetic routes could be a valuable endeavor.

Catalytic Activity: Investigating the potential of this compound as a catalyst in various organic reactions, leveraging its tertiary amine structure, could uncover novel applications.

Material Science Applications: Given the utility of other cycloaliphatic amines as epoxy curing agents, a systematic study of this compound's performance in this role could be highly beneficial.

The table below summarizes some of the known and potential areas of research for this compound.

| Research Area | Current Status | Potential Future Work |

| Synthesis | Reported in 1983 chemsynthesis.com | Development of more efficient and scalable synthetic methods. |

| Physicochemical Properties | Largely uncharacterized | Detailed determination of boiling point, density, spectral data, etc. |

| Reactivity | Not extensively studied | Exploration of its nucleophilic and basic properties in various reactions. |

| Catalysis | Unexplored | Investigation as a potential catalyst in organic synthesis. |

| Material Science | Unexplored | Evaluation as a curing agent for epoxy resins or in polymer synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDCNKTXDLRMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311127 | |

| Record name | N,N-Dibutylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4230-04-0 | |

| Record name | N,N-Dibutylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4230-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dibutylcyclohexanamine and Its Precursors/derivatives

Direct Alkylation Approaches to N,N-Dibutylcyclohexanamine Synthesis

Direct alkylation represents a fundamental approach to the synthesis of this compound. This method involves the formation of carbon-nitrogen bonds through the reaction of an amine with an alkylating agent.

Alkylation of Cyclohexanamine with Butyl Halides

The synthesis of this compound can be achieved through the direct alkylation of cyclohexanamine with a suitable butyl halide, such as butyl bromide or butyl iodide. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the cyclohexanamine acts as a nucleophile, attacking the electrophilic carbon atom of the butyl halide. The process typically requires the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion.

However, a significant challenge in this approach is the potential for over-alkylation. masterorganicchemistry.com The primary amine, cyclohexanamine, can be alkylated once to form N-butylcyclohexanamine (a secondary amine) and a second time to yield the desired this compound (a tertiary amine). The secondary amine intermediate can also be alkylated, leading to the formation of a quaternary ammonium (B1175870) salt. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired tertiary amine and minimize the formation of these byproducts. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagent Selection

To enhance the selectivity and yield of this compound, careful optimization of reaction parameters is essential. Key factors to consider include:

Choice of Butyl Halide: The reactivity of the butyl halide influences the reaction rate. Butyl iodide is generally more reactive than butyl bromide, which is more reactive than butyl chloride. However, the choice may also be dictated by cost and availability.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are often employed as they can solvate the ions formed during the reaction without participating in the reaction themselves.

Base: A variety of bases can be used to scavenge the acid produced. Common choices include inorganic bases like potassium carbonate or sodium carbonate, and organic bases such as triethylamine (B128534) or pyridine. The strength and steric hindrance of the base can influence the reaction outcome.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to an increase in side reactions and decomposition of the products. Therefore, an optimal temperature must be determined experimentally.

Stoichiometry: Precise control over the molar ratio of cyclohexanamine to the butyl halide is critical to favor the formation of the tertiary amine over the secondary amine or quaternary ammonium salt.

Reductive Amination Strategies for this compound Preparation

Reductive amination offers a powerful and often more controlled alternative to direct alkylation for the synthesis of this compound. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the target amine.

Reductive Amination of Cyclohexanone (B45756) with Dibutylamine (B89481)

A common and efficient route to this compound is the reductive amination of cyclohexanone with dibutylamine. researchgate.net In this reaction, the carbonyl group of cyclohexanone reacts with the secondary amine, dibutylamine, to form an enamine intermediate. This intermediate is not isolated but is immediately reduced to the final product, this compound. This method avoids the issue of over-alkylation encountered in direct alkylation because dibutylamine is already a secondary amine. masterorganicchemistry.com

Evaluation of Reducing Agents in Amine Synthesis

The success of reductive amination hinges on the selection of an appropriate reducing agent. The ideal reducing agent should selectively reduce the iminium ion or enamine intermediate without reducing the initial carbonyl compound. masterorganicchemistry.com Several reducing agents have been evaluated for this purpose:

| Reducing Agent | Characteristics |

| Sodium Borohydride (B1222165) (NaBH₄) | A common and cost-effective reducing agent. However, it can also reduce aldehydes and ketones, so reaction conditions must be carefully controlled. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than sodium borohydride, as it is less reactive towards carbonyl groups at neutral or slightly acidic pH. This allows for the in-situ reduction of the iminium ion as it is formed. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. It is often preferred due to its less toxic nature compared to cyanoborohydride reagents. masterorganicchemistry.com |

| Hydrogen (H₂) with a Metal Catalyst | Catalytic hydrogenation is a clean and efficient method. The choice of catalyst is crucial for selectivity and activity. |

Catalytic Reductive Amination Processes for this compound

Catalytic reductive amination represents a highly efficient and atom-economical approach to the synthesis of amines. This method utilizes a catalyst to facilitate the hydrogenation of the in-situ formed imine or enamine intermediate. A variety of transition metal catalysts have been shown to be effective for this transformation.

For instance, ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, have been successfully employed in the reductive amination of carbonyl compounds. nih.gov These catalysts can operate under relatively mild conditions and exhibit good functional group tolerance. The general mechanism involves the initial condensation of the carbonyl compound and the amine to form an imine, which is then hydrogenated by the active ruthenium hydride species. nih.gov

Palladium-based catalysts, particularly those supported on N-heterocyclic carbenes (Pd-NHC), have also emerged as highly effective for amination reactions. researchgate.net These catalysts offer high stability and activity, promoting the efficient synthesis of a diverse range of amines. researchgate.net The process of dicyclohexylamine (B1670486) production through the reductive amination of cyclohexanone with ammonia (B1221849) often utilizes acidic metal catalysts at elevated temperatures and pressures. procurementresource.com Similarly, nickel-based catalysts have been developed for the general synthesis of primary amines via reductive amination, highlighting the versatility of transition metals in this key transformation. researchgate.net

The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that need to be optimized to achieve high yields and selectivity for this compound. researchgate.net

Advanced Synthetic Techniques for Enhanced Yield and Purity

The production of this compound benefits from modern synthetic strategies that prioritize efficiency, product quality, and sustainability. These methods represent a significant step forward from traditional batch processing.

Continuous Flow Synthesis Methods in this compound Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, including tertiary amines like this compound. rsc.org This approach moves away from conventional batch reactors to a system where reagents are continuously pumped through a network of tubes or microreactors. The selective hydrogenation of nitroarenes to N-arylhydroxylamines, for instance, has been successfully achieved with high selectivity using continuous-flow technology. mdpi.com

This methodology offers several advantages applicable to the synthesis of this compound. The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters such as temperature and pressure, which is crucial for sensitive processes. rsc.org For a reaction like the reductive amination of cyclohexanone with dibutylamine, precise temperature control can minimize the formation of by-products, leading to higher purity. Furthermore, continuous flow systems can enhance safety, particularly when using hazardous reagents like hydrogen gas for reduction, by minimizing the volume of reactive material present at any given moment. researchgate.net The automation inherent in flow chemistry also allows for improved reproducibility and straightforward scalability from laboratory research to industrial production. researchgate.net

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Type | Reagents are mixed in a single vessel and reacted for a set time. | Reagents are continuously pumped through a reactor. |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Highly efficient, allowing for precise reaction control. rsc.org |

| Scalability | Can be complex and may require significant process redesign. | Simpler to scale up by running the system for longer or in parallel. researchgate.net |

| Safety | Larger volumes of hazardous materials are present at one time. | Small reaction volumes at any point in time enhance safety. researchgate.net |

| Reproducibility | Can vary between batches due to inconsistencies in conditions. | Highly reproducible due to precise, automated control. |

Green Chemistry Approaches to Amine Synthesis

Green chemistry principles are integral to the modern synthesis of amines, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com These approaches are highly relevant to the synthesis of this compound.

Key green strategies in amine synthesis include:

Catalysis: Utilizing catalytic processes, such as metal-catalyzed reductive aminations, reduces the need for stoichiometric reagents and minimizes waste. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can significantly reduce waste and simplify product purification. mdpi.com Mechanochemical methods, such as ball milling, are a prime example of solvent-free techniques that can be applied to amine synthesis. rasayanjournal.co.inunigoa.ac.in

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ionic liquids is preferred. mdpi.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. mdpi.com One-step condensation reactions, such as the synthesis of N,N′-dialkyl-p-phenylenediamines from 1,4-cyclohexanedione (B43130) and primary amines, demonstrate high atom economy with water as the only significant by-product. rsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is an efficient and waste-reducing strategy. rasayanjournal.co.in

Synthesis of this compound Analogues and Derivatives

The core structure of this compound serves as a valuable building block that can be incorporated into more complex molecules or functionalized to create derivatives with specific properties.

Incorporation into Complex Molecular Scaffolds

The N,N-dialkylcyclohexanamine motif is a key component in various complex molecular structures, particularly in the field of asymmetric catalysis. Chiral N,N'-dialkylated derivatives of 1,2-diaminocyclohexane have been synthesized and successfully used as ligands for metal catalysts in reactions like asymmetric transfer hydrogenation and the Henry reaction. researchgate.netresearchgate.net In these applications, the dialkylamino groups are crucial for coordinating with the metal center and creating the specific chiral environment needed to control the stereochemical outcome of the reaction. The synthesis of these ligands demonstrates how the this compound framework can be integrated into larger, functional molecular systems.

| Complex Molecule Type | Role of N,N-Dialkylcyclohexanamine Moiety | Example Application |

| Chiral Ligands | Forms a chiral environment around a metal center. | Asymmetric transfer hydrogenation of ketones. researchgate.netresearchgate.net |

| Organocatalysts | Acts as the catalytic center for the reaction. | Two-step synthesis of α-hydroxy γ-keto esters. researchgate.net |

| Metal Complexes | Binds to metal ions to form stable complexes with specific geometries. | Cu(II) and Zn(II) complexes for nitroaldol reactions. researchgate.net |

Functionalization Strategies for the Cyclohexane (B81311) Ring and Butyl Chains

Modifying the structure of this compound by adding functional groups to the cyclohexane ring or the butyl chains can produce a wide range of derivatives.

Cyclohexane Ring Functionalization: Direct C-H functionalization has become a powerful tool for modifying saturated rings like cyclohexane. nih.gov Rhodium(II)-catalyzed reactions, for example, can selectively introduce new groups onto the cyclohexane ring. These reactions show a strong preference for functionalizing equatorial C-H bonds over axial ones, allowing for a high degree of stereocontrol. nih.gov Another approach involves the ring-opening of cycloalkanols, which can be used to introduce functionalized side chains onto cyclic imines, precursors to cyclic amines. researchgate.net Furthermore, the choice of metal catalyst can provide chemoselectivity; for instance, copper and silver catalysts can direct reactions of certain substrates toward either ring expansion or C-H alkylation, respectively, highlighting the potential for precise control over the reaction outcome. nih.gov

Butyl Chain Functionalization: While direct functionalization of the butyl chains on the final this compound molecule is challenging, a more common strategy involves using functionalized precursors. The synthesis can be performed using butylamine (B146782) derivatives that already contain the desired functional groups. This approach allows for the introduction of a wide variety of functionalities onto the alkyl chains before they are attached to the cyclohexane ring.

Chemical Reactivity and Mechanistic Investigations of N,n Dibutylcyclohexanamine

Oxidation Reactions of the Amine Moiety

The nitrogen atom in N,N-dibutylcyclohexanamine possesses a lone pair of electrons, making it susceptible to oxidation. These reactions typically involve the formation of a new bond between the nitrogen atom and an oxygen atom, leading to products such as N-oxides. The specific outcome of the oxidation is highly dependent on the nature of the oxidizing agent used and the reaction conditions.

Formation of N-Oxides and Mechanistic Pathways

The oxidation of tertiary amines, such as this compound, to their corresponding N-oxides is a well-established transformation in organic chemistry. This reaction involves the direct transfer of an oxygen atom to the nitrogen center.

The generally accepted mechanism for this process involves a nucleophilic attack by the nitrogen atom of the amine on the electrophilic oxygen of the oxidizing agent. In this concerted process, the nitrogen lone pair forms a bond with the oxygen atom, while the relatively weak oxygen-oxygen bond in the oxidant cleaves. This results in the formation of the N-oxide and a byproduct derived from the reduced form of the oxidizing agent.

For this compound, the reaction would proceed as follows:

The resulting this compound N-oxide is a polar molecule due to the partial positive charge on the nitrogen and the partial negative charge on the oxygen.

Influence of Oxidizing Agents (e.g., Hydrogen Peroxide, Peracids)

The choice of oxidizing agent plays a crucial role in the efficiency and selectivity of the N-oxidation of tertiary amines. Common oxidants include hydrogen peroxide (H₂O₂) and peroxy acids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA).

Hydrogen Peroxide: The oxidation of tertiary amines with hydrogen peroxide is a common method for the synthesis of N-oxides. masterorganicchemistry.com This reaction is often catalyzed by the presence of certain metals or proceeds in solvents that can activate the hydrogen peroxide through hydrogen bonding. nih.govacs.org The reaction rate can be influenced by factors such as temperature and the presence of activating agents like acetonitrile (B52724). researchgate.net

Peracids: Peroxy acids are highly effective reagents for the N-oxidation of amines. dtic.mil The reaction with peracids is typically fast and occurs under mild conditions. The mechanism involves a direct attack of the amine's nitrogen on the electrophilic peroxy oxygen, leading to the formation of the N-oxide and the corresponding carboxylic acid.

| Oxidizing Agent | Typical Reaction Conditions | Expected Outcome for this compound |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst or in a protic solvent like methanol, at room temperature to 50°C. nih.govacs.org | Formation of this compound N-oxide. |

| Peroxyacetic acid (CH₃CO₃H) | In a suitable organic solvent like dichloromethane (B109758) or chloroform, at or below room temperature. | Efficient conversion to this compound N-oxide. |

| m-Chloroperoxybenzoic acid (m-CPBA) | In a chlorinated solvent, typically at low temperatures (0°C to room temperature). | High yield of this compound N-oxide. |

Reduction and Cleavage Pathways

The reduction of tertiary amines like this compound can lead to the cleavage of the carbon-nitrogen bonds, resulting in the formation of secondary or primary amines. The specific products obtained depend on the reducing system employed and the reaction conditions.

Conversion to Secondary and Primary Amines

The cleavage of the C-N bonds in tertiary amines is a synthetically useful transformation. masterorganicchemistry.com For this compound, reductive cleavage can lead to the formation of dibutylamine (B89481) and cyclohexylamine (B46788), or potentially N-butylcyclohexylamine and butane, depending on which C-N bond is broken. The selective cleavage of a specific alkyl or cycloalkyl group can be challenging and often depends on the steric and electronic properties of the substituents on the nitrogen atom.

Evaluation of Reducing Systems (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Strong reducing agents are typically required to effect the cleavage of the relatively stable C-N bonds in tertiary amines.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including the cleavage of C-N bonds in certain contexts, particularly in the reduction of amides to amines. masterorganicchemistry.comchemistrysteps.comcore.ac.uk While direct reduction of a simple trialkylamine to a secondary amine is not a common application, under forcing conditions, C-N bond cleavage can occur.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent than LiAlH₄ and is generally not capable of cleaving the C-N bonds of unactivated tertiary amines under standard conditions. researchgate.net However, in the presence of activating agents or under specific catalytic conditions, its reactivity can be enhanced to achieve C-N bond cleavage. acs.orgfiveable.me For instance, the reduction of tertiary sulfonamides to secondary amines can be achieved with NaBH₄ after activation. fiveable.me

| Reducing System | Typical Reaction Conditions | Expected Outcome for this compound |

| Lithium Aluminum Hydride (LiAlH₄) | In an ethereal solvent like THF or diethyl ether, often at elevated temperatures (reflux). chemistrysteps.com | Potential for C-N bond cleavage to yield a mixture of secondary amines (dibutylamine, N-butylcyclohexylamine) and corresponding alkanes. |

| Sodium Borohydride (NaBH₄) | Typically unreactive towards C-N bond cleavage in unactivated tertiary amines. researchgate.net | No significant reaction under standard conditions. |

| Catalytic Hydrogenation (e.g., H₂/Pd) | High pressure and temperature, often with a palladium catalyst. | Possible C-N bond cleavage, though conditions are harsh and may lead to a mixture of products. |

Nucleophilic Substitution and Derivatization at Alkyl Chains

The alkyl chains (butyl groups) attached to the nitrogen in this compound can potentially undergo nucleophilic substitution reactions. However, the amine moiety itself is a strong nucleophile, which can complicate such reactions. researchgate.net

Tertiary amines can react with alkyl halides in a process known as quaternization, where the nitrogen atom acts as the nucleophile. masterorganicchemistry.com This leads to the formation of a quaternary ammonium (B1175870) salt. Subsequent reactions on the alkyl chains would be less common as the primary reactive site is the nitrogen lone pair.

Derivatization of amines is a common technique used in analytical chemistry to improve their chromatographic properties or to introduce a detectable tag. For this compound, derivatization would typically occur at the nitrogen atom if it were a primary or secondary amine. As a tertiary amine, direct derivatization on the alkyl chains without affecting the nitrogen center would require specific and selective chemical methods that are not standard derivatization procedures.

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| Quaternization | Alkyl halide (e.g., methyl iodide) in an inert solvent. masterorganicchemistry.com | Formation of N,N-dibutyl-N-methylcyclohexylammonium iodide. |

| Nucleophilic Substitution on Butyl Chain | Strong nucleophile (e.g., cyanide) with an activating group on the butyl chain. | Unlikely to occur without prior functionalization of the butyl chain, as the amine itself is a strong nucleophile. |

Replacement of Butyl Groups

The cleavage of the carbon-nitrogen bond to replace the butyl groups in this compound is a form of N-dealkylation, a significant transformation in both synthetic chemistry and metabolic processes. nih.gov While the C-N bond is generally stable, several chemical methods can achieve its cleavage. nih.gov

Classic methods for the N-dealkylation of tertiary amines include the von Braun reaction . This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN). The process proceeds through a quaternary cyanoammonium intermediate, which subsequently fragments to yield an alkyl bromide and a disubstituted cyanamide. nih.gov In the case of this compound, this would result in butyl bromide and N-butyl-N-cyclohexylcyanamide.

Another common approach involves the use of chloroformates , such as phenyl chloroformate or ethyl chloroformate. nih.gov The reaction with a chloroformate converts the tertiary amine into a carbamate. This intermediate can then be hydrolyzed or reduced to yield the secondary amine, N-butylcyclohexanamine, effectively removing one of the butyl groups. nih.gov

Metabolically, N-dealkylation is a common pathway for xenobiotics containing amine functionalities, often catalyzed by cytochrome P450 (P450) enzymes. mdpi.comnih.govsemanticscholar.org This oxidative N-dealkylation mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen. encyclopedia.pub For this compound, this would produce an unstable carbinolamine intermediate that spontaneously decomposes into N-butylcyclohexanamine and butyraldehyde. encyclopedia.pubresearchgate.net Studies on similar N,N-dialkylanilines suggest the reaction may proceed via a 1-electron oxidation mechanism to form an amine radical cation, which then loses a proton and is further oxidized to an iminium ion, which is then hydrolyzed. psu.edusemanticscholar.org

Table 1: General Methods for N-Dealkylation of Tertiary Amines

| Method | Reagent(s) | Intermediate | Product(s) from this compound |

|---|---|---|---|

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Quaternary cyanoammonium salt | N-butyl-N-cyclohexylcyanamide + Butyl bromide |

| Chloroformate Dealkylation | Phenyl chloroformate (PhOCOCl) | Carbamate | N-butyl-N-cyclohexyl-carbamate |

| Oxidative Metabolism | Cytochrome P450 Enzymes | Carbinolamine / Iminium ion | N-butylcyclohexanamine + Butyraldehyde |

Exploration of Substituted Amine Formation

The formation of new substituted amines from this compound can be achieved through processes like transamination or by functionalizing the secondary amine product resulting from dealkylation.

Transamination involves the exchange of an amine group from one molecule to another. While challenging for saturated tertiary amines, related transformations have been developed. For instance, catalyst-free transamination of tertiary enaminones with secondary amines has been achieved at elevated temperatures. bohrium.com More recently, organoautocatalyzed transamination metathesis has been reported for cyclic tertiary amines with C(sp²)-N bonds, allowing the exchange of the amine moiety under mild conditions. nih.govchemrxiv.org Applying this concept to this compound would involve reacting it with a primary or secondary amine to displace the dibutylamino group, although this remains a synthetic challenge for saturated systems.

A more direct route to a substituted amine is the synthesis of the secondary amine , N-butylcyclohexanamine, via the N-dealkylation methods described previously (Section 3.3.1). This secondary amine is a valuable intermediate that can be further functionalized. Traditional methods for synthesizing secondary amines often suffer from overalkylation, making selective dealkylation a useful alternative. researchgate.netgoogle.com Once formed, N-butylcyclohexanamine can be used in various reactions, such as N-alkylation with a different alkyl halide or reductive amination, to create a wide range of unsymmetrical tertiary amines. researchgate.netorganic-chemistry.org Ruthenium-catalyzed deaminative coupling of primary amines has also emerged as a method to form secondary amines, highlighting the importance of these structures as synthetic targets. organic-chemistry.org

Acid-Base Chemistry and Protonation Equilibria in Reaction Environments

This compound is a tertiary amine, and its chemical behavior is largely defined by the basicity of the lone pair of electrons on the nitrogen atom. libretexts.org The ability of this lone pair to accept a proton (act as a Brønsted-Lowry base) is influenced by several electronic and steric factors.

The basicity of this compound is enhanced by the positive inductive effect of the three alkyl substituents (two butyl groups and one cyclohexyl group). These groups donate electron density to the nitrogen atom, making the lone pair more available and more attractive to a proton compared to ammonia (B1221849) or primary amines. masterorganicchemistry.com

However, the basicity in solution is also modulated by steric hindrance and solvation effects . The bulky alkyl groups can impede the approach of a proton to the nitrogen lone pair. Furthermore, the resulting protonated ammonium cation, [C₆H₁₁N(C₄H₉)₂H]⁺, is sterically hindered, which can limit its stabilization by solvent molecules. This is why in aqueous solutions, tertiary amines are sometimes found to be slightly less basic than secondary amines.

Table 2: pKa Values of Conjugate Acids of Representative Amines

| Amine | Structure | Class | pKa of Conjugate Acid (BH⁺) |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.3 mdpi.com |

| Butylamine (B146782) | CH₃(CH₂)₃NH₂ | Primary | 10.61 alfa-chemistry.com |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.9 |

| Triethylamine (B128534) | (CH₃CH₂)₃N | Tertiary | 10.75 |

| Piperidine | C₅H₁₀NH | Cyclic Secondary | 11.12 |

| This compound (estimated) | C₆H₁₁N(C₄H₉)₂ | Tertiary | ~10.5 - 11.0 |

In a reaction environment, this compound exists in a protonation equilibrium . In acidic conditions, it will be protonated to form the corresponding dibutylcyclohexylammonium ion. In basic conditions, it will remain in its neutral, unprotonated form. This equilibrium is crucial in reactions where the amine is used as a base, as its effectiveness depends on the pH of the medium and the pKa of the acid it needs to neutralize. alfa-chemistry.com

Other Transformation Reactions

Dehydrogenation and Isomerization Processes

Dehydrogenation of this compound would most likely involve the cyclohexyl ring. Catalytic acceptorless dehydrogenation can convert a cyclohexane (B81311) ring into a benzene (B151609) ring, releasing hydrogen gas. d-nb.info In this case, the reaction would transform this compound into N,N-dibutylaniline. Such reactions are of interest for hydrogen storage applications and are often catalyzed by transition metals like iridium, ruthenium, or chromium under specific conditions. d-nb.infonih.govou.edu

Isomerization refers to the structural rearrangement of a molecule. For a saturated compound like this compound, isomerization is not common under standard conditions. However, related isomerization reactions are known for unsaturated amines. For example, N-allylic amines can undergo double bond migration, catalyzed by cobalt or other transition metal complexes, to form the corresponding enamines. organic-chemistry.orgchemrxiv.org Linkage isomerization can also occur in metal complexes where a ligand has multiple potential binding sites. srce.hr For this compound itself, significant isomerization would likely require high energy input leading to ring-opening or skeletal rearrangement. nih.gov

Coupling Reactions

In the context of coupling reactions, bulky tertiary amines like this compound are typically not the primary coupling partners but serve as crucial non-nucleophilic bases . Their steric bulk prevents them from competing with the desired nucleophile (e.g., a primary or secondary amine) for the metal center, while their basicity is sufficient to facilitate the reaction. fishersci.it

Two major classes of coupling reactions where such amines are employed are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, coordination of the amine, and subsequent deprotonation by a base to form a palladium-amido complex. acsgcipr.orglibretexts.org Reductive elimination then yields the arylated amine product and regenerates the Pd(0) catalyst. libretexts.org A strong, non-nucleophilic base is essential for the deprotonation step, a role well-suited for this compound. acsgcipr.org

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, or amines. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern methods use soluble copper catalysts with various ligands. wikipedia.orgrsc.org The mechanism is thought to involve the formation of a copper(I) amide (or alkoxide), which then reacts with the aryl halide via oxidative addition to a Cu(III) intermediate, followed by reductive elimination. mdpi.com Again, a base is required to generate the nucleophilic species, and a sterically hindered tertiary amine can serve this purpose.

Table 3: Role of Tertiary Amines in Coupling Reactions

| Reaction Name | Metal Catalyst | Role of Tertiary Amine | Typical Reactants |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Non-nucleophilic base | Aryl Halide + Primary/Secondary Amine |

| Ullmann Condensation | Copper | Non-nucleophilic base | Aryl Halide + Amine/Alcohol/Thiol |

Advanced Spectroscopic and Analytical Characterization Techniques for N,n Dibutylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For N,N-dibutylcyclohexanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its structure.

¹H NMR Spectral Analysis and Chemical Shift Assignments

The proton attached to the carbon bearing the nitrogen (the methine proton on the cyclohexyl ring) is expected to be the most downfield signal in the aliphatic region, likely appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons of the methylene groups on the butyl chains that are directly attached to the nitrogen atom will also be shifted downfield. The remaining methylene protons of the butyl chains and the cyclohexyl ring will appear as complex multiplets in the upfield region, with the terminal methyl protons of the butyl chains appearing as a triplet.

Expected ¹H NMR Chemical Shift Assignments for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl-H (CH-N) | 2.5 - 3.0 | Multiplet |

| Butyl-H (N-CH₂) | 2.3 - 2.8 | Multiplet (likely a triplet) |

| Cyclohexyl-H (CH₂) | 1.0 - 1.9 | Multiplet |

| Butyl-H (CH₂) | 1.2 - 1.6 | Multiplet |

| Butyl-H (CH₂) | 1.2 - 1.6 | Multiplet |

| Butyl-H (CH₃) | 0.8 - 1.0 | Triplet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Atom Resolution

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In this compound, due to symmetry, fewer than 14 signals might be observed if the conformation is rapidly interconverting at room temperature.

The carbon atom of the cyclohexyl ring bonded to the nitrogen (C-N) will appear most downfield among the aliphatic carbons. The carbons of the butyl chains directly attached to the nitrogen will also be significantly downfield. The other carbons of the cyclohexyl and butyl groups will resonate at higher fields.

Expected ¹³C NMR Chemical Shift Assignments for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Cyclohexyl-C (C-N) | 55 - 65 |

| Butyl-C (N-CH₂) | 50 - 60 |

| Cyclohexyl-C (CH₂) | 25 - 35 |

| Butyl-C (CH₂) | 28 - 35 |

| Butyl-C (CH₂) | 18 - 25 |

| Butyl-C (CH₃) | 10 - 15 |

Note: These are estimated values based on typical shifts for similar functional groups and can vary. youtube.comorganicchemistrydata.orgwisc.edudocbrown.info

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Conformational and Spatial Information

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the spatial arrangement of the atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. An HSQC spectrum of this compound would show cross-peaks connecting the signals in the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum, confirming the assignments made in the one-dimensional spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are close to each other in the three-dimensional structure, typically within 5 Å. For this compound, NOESY can provide valuable information about the conformation of the cyclohexyl ring (chair, boat, or twist-boat) and the relative orientation of the butyl groups. For instance, correlations between the methine proton of the cyclohexyl ring and specific protons on the butyl chains would indicate their spatial proximity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak at m/z 211 would be expected, corresponding to its molecular weight.

The fragmentation of tertiary amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion. For this compound, several α-cleavage pathways are possible:

Loss of a propyl radical (C₃H₇•) from one of the butyl chains, leading to a prominent fragment ion.

Loss of a butyl radical (C₄H₉•).

Fragmentation of the cyclohexyl ring.

Expected Key Fragment Ions in the EI-Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 211 | [M]⁺ (Molecular Ion) |

| 168 | [M - C₃H₇]⁺ |

| 154 | [M - C₄H₉]⁺ |

| 128 | [M - C₆H₁₁]⁺ |

| 84 | [C₆H₁₂N]⁺ |

| 57 | [C₄H₉]⁺ |

Note: The relative intensities of these peaks will depend on the stability of the resulting fragment ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound can be calculated by summing the exact masses of its constituent atoms (C₁₄H₂₉N). nih.gov

Calculated Exact Mass for this compound:

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₁₄H₂₉N | ¹²C | 168.000000 |

| ¹H | 29.227625 | |

| ¹⁴N | 14.003074 | |

| Total | 211.230700 |

An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million (ppm) would unequivocally confirm the elemental formula of this compound.

Chromatographic Methods for Purity Assessment and Enantiomer Resolution

Chromatography is an indispensable tool in the chemical analysis of this compound, enabling both the quantification of its purity and the separation of its non-superimposable mirror images, known as enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for assessing the purity of volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov

For this compound, a typical GC-MS analysis would confirm the identity of the main peak through its characteristic retention time and mass spectrum. The mass spectrum would show the molecular ion peak and specific fragmentation patterns resulting from the loss of butyl groups or fragments of the cyclohexane (B81311) ring. Purity is determined by integrating the area of the main peak and comparing it to the areas of any other detected peaks, which would represent impurities. The high sensitivity of MS allows for the detection and potential identification of trace-level impurities that may co-elute or be present in minute quantities. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | ||

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5 type) | Provides good separation for a broad range of semi-polar compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering high resolution and efficiency. |

| Carrier Gas | Helium (99.999% purity) | Inert gas for carrying the sample through the column. |

| Injection Mode | Splitless | Ensures maximum transfer of the sample for trace analysis. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | 60 °C (hold 2 min), then ramp 10 °C/min to 280 °C | Separates compounds based on boiling point differences. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible fragment patterns. |

| Mass Range | 35-400 amu | Covers the expected mass of the parent compound and its fragments. |

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the carbon of the cyclohexane ring attached to the nitrogen atom. This results in the existence of two enantiomers (R and S forms). Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. Chiral chromatography is the most effective method for this purpose. nih.gov

This separation is typically achieved using a chiral stationary phase (CSP). nih.gov CSPs are composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support (e.g., silica). The separation occurs because the two enantiomers of this compound form transient, diastereomeric complexes with the CSP, and these complexes have different energies of interaction, leading to different retention times on the column. gcms.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including amines. nih.govnih.gov

An alternative, indirect approach involves derivatizing the racemic amine mixture with a pure chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) chromatography techniques like GC or HPLC. researchgate.net

Table 2: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Selector Example | Principle |

|---|---|---|

| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov |

| Cyclodextrin-Based | Derivatized β-Cyclodextrin | Enantiomers show differential inclusion into the chiral cavity of the cyclodextrin (B1172386) molecule. nih.gov |

High-Performance Liquid Chromatography (HPLC) in Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of this compound. It is particularly useful for samples that are not sufficiently volatile or are thermally unstable for GC analysis. For method development, reversed-phase HPLC is a common starting point. sielc.com

In a typical reversed-phase setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov To achieve good peak shape and retention for a basic compound like this compound, it is often necessary to add a modifier to the mobile phase. A small amount of an acid, like formic acid or phosphoric acid, will protonate the amine, reducing peak tailing and ensuring reproducible retention. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, although for samples without a strong chromophore, other detectors like a Charged Aerosol Detector (CAD) or mass spectrometer can be employed. waters.com

Table 3: Typical HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) | Standard reversed-phase column with high resolving power. nih.gov |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid | Isocratic elution for simple separation; formic acid improves peak shape for the amine. sielc.comnih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 210 nm | Detection at a low wavelength where aliphatic amines show some absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, rocking). nih.gov The resulting spectrum is a plot of absorbance versus wavenumber and is unique to the specific molecule, acting as a molecular fingerprint. For this compound, the FT-IR spectrum is characterized by vibrations of its constituent alkyl chains, cyclohexane ring, and the tertiary amine functional group. rsc.org

Key expected absorptions include strong, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the CH₂, and CH₃ groups in the butyl chains and the cyclohexane ring. The C-N stretching vibration of the tertiary amine is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The absence of a significant peak in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine, as primary and secondary amines show N-H stretching bands here. nih.govresearchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2955 - 2965 | Asymmetric C-H Stretch | -CH₃ |

| 2870 - 2880 | Symmetric C-H Stretch | -CH₃ |

| 2920 - 2930 | Asymmetric C-H Stretch | -CH₂- |

| 2850 - 2860 | Symmetric C-H Stretch | -CH₂- |

| 1450 - 1470 | C-H Bending (Scissoring) | -CH₂-, -CH₃ |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. researchgate.net While FT-IR measures absorption, Raman measures the inelastic scattering of light, which results in energy shifts corresponding to the molecule's vibrational modes. A key difference is the selection rule: FT-IR is more sensitive to vibrations involving a change in dipole moment (polar bonds), whereas Raman is more sensitive to vibrations involving a change in polarizability (symmetric, non-polar bonds). nih.gov

For this compound, the Raman spectrum would provide clear signals for the C-C bond vibrations within the butyl chains and the cyclohexane ring backbone, which are often weak in the IR spectrum. The symmetric C-H stretching vibrations would also produce strong Raman signals. The C-N stretching mode is also Raman active and can be used for confirmation. rsc.org Analyzing both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 5: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretches | -CH₂, -CH₃ |

| 1440 - 1460 | C-H Bending | -CH₂-, -CH₃ |

| 1000 - 1200 | C-C Skeletal Stretches | Cyclohexane Ring, Butyl Chains |

| ~750 - 950 | Ring Breathing Mode | Cyclohexane Ring |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing the electronic properties of molecules. While specific experimental spectra for this compound are not extensively documented in publicly available literature, its spectroscopic characteristics can be inferred from the behavior of similar aliphatic amines.

Tertiary amines, such as this compound, typically exhibit weak UV absorption bands corresponding to n→σ* (non-bonding to sigma antibonding) transitions of the lone pair electrons on the nitrogen atom. These transitions are generally of low molar absorptivity and occur in the lower UV region, often below 240 nm. The absorption is attributed to the excitation of a non-bonding electron from the nitrogen lone pair to a sigma antibonding orbital. The presence of alkyl groups, such as the butyl and cyclohexyl groups in this compound, does not significantly shift the absorption maximum into the visible region, as they are not chromophores that conjugate with the nitrogen lone pair. It is important to note that without experimental data, the exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) for this compound remain speculative.

Fluorescence in aliphatic amines is generally weak or non-existent. The n→σ* excited states are often non-emissive and prone to deactivation through non-radiative pathways such as vibrational relaxation and intersystem crossing. Furthermore, aliphatic amines can be efficient fluorescence quenchers. For a molecule to be fluorescent, it typically requires a rigid structure and the presence of a fluorophore, which are structural features absent in this compound. Therefore, it is not expected to exhibit significant native fluorescence. In analytical applications requiring fluorescence detection, derivatization of the amine with a fluorescent tag would be necessary.

Method Development and Validation of Analytical Procedures

The development and validation of analytical procedures for this compound are critical to ensure the reliability, accuracy, and precision of its quantification in various matrices. The process follows established guidelines, such as those from the International Council for Harmonisation (ICH). google.comnih.gov

The choice of analytical technique is paramount. Gas chromatography (GC) is a common method for the analysis of volatile amines. oup.com However, the polar nature of amines like this compound can lead to challenges such as peak tailing due to interactions with the stationary phase. researchgate.net This can be mitigated by using deactivated columns or by derivatizing the amine to a less polar compound. High-performance liquid chromatography (HPLC) is another viable technique, particularly when coupled with a suitable detector after derivatization to enhance detectability, as aliphatic amines lack a strong chromophore for UV detection. conicet.gov.arthermofisher.com

Validation during the Lifecycle of Analytical Procedures

Validation is an ongoing process that ensures an analytical method remains suitable for its intended purpose over time. researchgate.net This lifecycle approach, as outlined in guidelines like ICH Q2(R2), involves three stages:

Method Design and Development: This initial phase involves defining the analytical requirements and developing a method based on scientific understanding of the analyte and the chosen technique. For this compound, this would involve selecting the appropriate column, mobile phase or carrier gas, and detector.

Method Performance Qualification: This is the traditional validation stage where the performance characteristics of the developed method are formally assessed against pre-defined acceptance criteria. nih.gov This includes the evaluation of parameters discussed in the next section.

Continued Method Performance Verification: After a method is implemented for routine use, its performance is continuously monitored to ensure it remains in a state of control. This may involve regular system suitability tests, analysis of quality control samples, and periodic re-validation if significant changes are made to the method or sample matrix.

This lifecycle approach ensures that the analytical procedure for this compound is not just validated at a single point in time but is maintained and demonstrated to be reliable throughout its use. researchgate.net

Criteria for Analytical Method Performance (e.g., linearity, selectivity, precision)

The validation of an analytical method for this compound would involve assessing several key performance criteria to demonstrate its suitability. google.comnih.gov These criteria, along with typical acceptance values for a chromatographic method, are outlined below.

Selectivity (Specificity): The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. google.com A linear relationship is typically evaluated by performing a linear regression analysis of the analyte response versus concentration.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov Precision is usually assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory trial).

Accuracy: The closeness of the test results obtained by the method to the true value. google.com Accuracy is often determined by analyzing samples with a known concentration of this compound (e.g., a certified reference material) or by spike-recovery experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

The following interactive table summarizes typical performance criteria and acceptance limits for a hypothetical validated GC method for the quantification of this compound.

| Performance Characteristic | Parameter | Typical Acceptance Criteria |

| Selectivity | Resolution (Rs) between this compound and closest eluting peak | Rs > 2.0 |

| No interference at the retention time of the analyte in blank/placebo | No significant peaks (>20% of LOQ) | |

| Linearity | Correlation coefficient (r²) | r² ≥ 0.995 |

| y-intercept | Should be minimal | |

| Precision | Repeatability (RSD) | ≤ 2% |

| Intermediate Precision (RSD) | ≤ 3% | |

| Accuracy | Recovery | 98.0% - 102.0% |

| Range | Specified concentration range | Defined by linearity, accuracy, and precision |

| Robustness | Insensitivity to minor changes in method parameters (e.g., flow rate, temperature) | RSD of results should remain within acceptable limits |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | S/N ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥ 3 |

Computational and Theoretical Chemistry Studies of N,n Dibutylcyclohexanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For N,N-dibutylcyclohexanamine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure corresponds to the most probable geometry of the molecule.

The electronic structure analysis would then provide insights into the distribution of electrons within the molecule. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. For this compound, the lone pair of electrons on the nitrogen atom would be expected to be a major contributor to the HOMO.

Illustrative Optimized Geometric Parameters for this compound

The following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, as would be obtained from a DFT calculation. These values are based on standard bond lengths and angles for similar N,N-dialkylcyclohexanamine structures.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-N (cyclohexyl) | 1.47 Å |

| C-N (butyl) | 1.47 Å | |

| N-C (butyl) | 1.47 Å | |

| C-C (cyclohexyl) | 1.54 Å | |

| C-C (butyl) | 1.54 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-N-C (butyl-cyclohexyl) | 112° |

| C-N-C (butyl-butyl) | 110° | |

| H-C-H | 109.5° | |

| Dihedral Angle | C-C-N-C | ~180° (anti-periplanar) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting the 1H and 13C NMR chemical shifts. mdpi.com These calculations would provide theoretical spectra that could be compared with experimental data to confirm the structure of this compound. The predicted shifts are sensitive to the electronic environment of each nucleus.

Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound

This table provides an example of what predicted NMR data for this compound might look like. The chemical shifts are estimated based on typical values for cyclohexyl and n-butyl groups attached to a nitrogen atom.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Cyclohexyl-C1-H | 2.5 - 2.8 | 55 - 60 |

| Cyclohexyl-C2,6-H | 1.5 - 1.8 | 30 - 35 |

| Butyl-C1'-H | 2.3 - 2.6 | 50 - 55 |

| Butyl-C4'-H (CH3) | 0.8 - 1.0 | 13 - 15 |

Vibrational Frequencies: Computational vibrational spectroscopy can predict the infrared (IR) and Raman spectra of a molecule. acs.orgacs.org Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands. For this compound, characteristic frequencies for C-H, C-N, and C-C stretching and bending modes would be predicted.

Illustrative Predicted Vibrational Frequencies for this compound

The following table shows representative vibrational frequencies that would be expected for this compound based on DFT calculations.

| Vibrational Mode | Functional Group | Illustrative Frequency (cm-1) |

| C-H Stretch | Cyclohexyl & Butyl | 2850 - 3000 |

| C-N Stretch | Tertiary Amine | 1180 - 1250 |

| CH2 Bend | Cyclohexyl & Butyl | 1440 - 1480 |

| C-C Stretch | Cyclohexyl & Butyl | 1000 - 1200 |

Analysis of Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. libretexts.org It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MESP map reveals regions of positive and negative electrostatic potential.

For this compound, the MESP would show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to the high electron density of the lone pair. This site would be susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, indicating areas that are attractive to nucleophiles.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in exploring the step-by-step processes of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Reaction Pathway Exploration and Transition State Characterization

For a given reaction of this compound, such as an N-alkylation or an elimination reaction, computational methods can be used to map out the entire reaction pathway. acs.org This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is a high-energy structure that exists transiently between reactants and products. Characterizing the geometry of the transition state is crucial for understanding the reaction mechanism. For instance, in a Hofmann elimination reaction of the corresponding quaternary ammonium (B1175870) salt, computational modeling could confirm the concerted nature of the E2 mechanism and the stereochemical requirements. wikipedia.orgmasterorganicchemistry.com

Energy Barriers and Reaction Kinetics

Once the transition states are located, their energies can be calculated. The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov A lower energy barrier corresponds to a faster reaction rate. By comparing the energy barriers for different possible reaction pathways, the most likely mechanism can be determined.

For example, in the Hofmann elimination, computational studies could quantify why the formation of the less substituted alkene (the "Hofmann product") is kinetically favored over the more substituted alkene (the "Zaitsev product") by comparing the activation energies of the respective transition states. wikipedia.orgmasterorganicchemistry.com This is often attributed to the steric bulk of the trialkylamine leaving group.

Illustrative Reaction Energy Profile for a Hypothetical Reaction of this compound

This table provides an example of the kind of data that would be generated from a computational study of a reaction mechanism, such as a hypothetical SN2 reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +25 |

| Products | -10 |

This illustrative profile indicates an exothermic reaction with a significant activation energy barrier.

Investigation of Intermolecular Interactions

Intermolecular interactions are fundamental forces that govern how molecules interact with each other, influencing physical properties and chemical behavior. Computational chemistry provides powerful tools to visualize and quantify these interactions.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions in three-dimensional space. Based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (RDG), this technique can reveal interactions like hydrogen bonds, van der Waals forces, and steric repulsions. By plotting the RDG against the electron density, regions of non-covalent interaction are identified where the RDG value is low. These interactions can then be mapped onto the molecular structure, with different colors typically representing the nature and strength of the interaction, such as blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

As of this review, no specific Noncovalent Interaction (NCI) analysis studies have been published for this compound. Such an analysis would be valuable to understand its self-association behavior and its interactions with other molecules in a mixture.

Host-Guest Interactions and Binding Modes

Host-guest chemistry involves the study of complexes formed between a larger "host" molecule and a smaller "guest" molecule. These interactions are driven by non-covalent forces. Computational methods are instrumental in this field for predicting and analyzing the binding modes, complementarity, and stability of host-guest complexes. Techniques can elucidate how a guest fits within a host's cavity and which specific interactions (e.g., hydrogen bonds, hydrophobic effects) contribute most to the binding energy.

There are no available research findings in the searched scientific literature detailing the host-guest chemistry of this compound, either as a host or a guest molecule.

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These indices help predict how and where a molecule is likely to react. Global descriptors apply to the molecule as a whole, while local descriptors identify reactivity at specific atomic sites.

Fukui Functions and Electrophilicity Index

The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. It helps to identify the most reactive sites for nucleophilic attack (where an electron is added, f+) and electrophilic attack (where an electron is removed, f-). The condensed Fukui function simplifies this by assigning a value to each atom in the molecule.

The global electrophilicity index (ω) is a measure of a molecule's ability to accept electrons, categorizing its propensity to act as an electrophile. A higher electrophilicity index suggests a greater capacity to stabilize additional electronic charge.

A search of the literature did not yield any studies where Fukui functions or the global electrophilicity index were calculated for this compound.

Table 1: Hypothetical Fukui Function Data for this compound

No published data is available for the Fukui functions of this compound. The following table is a template illustrating how such data would typically be presented.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N1 | Data Not Available | Data Not Available |

| C1 | Data Not Available | Data Not Available |

| C2 | Data Not Available | Data Not Available |

Average Localized Ionization Energy (ALIE) and Electron Localized Function (ELF)

The Average Localized Ionization Energy (ALIE), I(r), is a local reactivity descriptor that represents the average energy required to remove an electron from a specific point (r) in the space around a molecule. Regions with low ALIE values indicate the locations of the most weakly bound electrons, which are the most favorable sites for electrophilic and radical attacks.

The Electron Localization Function (ELF) is a method used to visualize the spatial localization of electron pairs in a molecule. It provides a chemically intuitive picture of core electrons, valence electrons, covalent bonds, and lone pairs. High ELF values (approaching 1) correspond to regions of high electron localization, such as in covalent bonds or lone pairs.

No studies concerning the Average Localized Ionization Energy or Electron Localization Function for this compound were found in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, diffusion, and intermolecular interactions of molecules in various phases. This technique is crucial for understanding the dynamic behavior that static quantum chemical calculations cannot capture.

A review of existing literature indicates that no molecular dynamics simulation studies have been specifically performed and published for this compound to analyze its dynamic properties.

N,n Dibutylcyclohexanamine in Catalysis

Role as an Organic Catalyst in Synthesis

As a tertiary amine, N,N-dibutylcyclohexanamine can function as a potent organic catalyst, primarily by acting as a base or a nucleophile to accelerate reactions.

In the manufacturing of polyurethane polymers, particularly foams, tertiary amine catalysts are essential. petrochemistry.eu These catalysts play a crucial role in controlling the two primary reactions that lead to the formation of the foam structure: the gelling reaction and the blowing reaction. google.com

Gelling Reaction: The reaction between a polyol (a compound with multiple hydroxyl groups) and a polyisocyanate (a compound with multiple isocyanate groups) to form the urethane linkages that create the polymer network.

Blowing Reaction: The reaction between water and the isocyanate groups, which produces an unstable carbamic acid that decomposes to yield an amine and carbon dioxide gas. This gas acts as the blowing agent, creating the cellular structure of the foam. researchgate.net